

# Spectroscopic Characterization of 5-Chloro-2,4-difluorobenzylamine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chloro-2,4-difluorobenzylamine

CAS No.: 924818-16-6

Cat. No.: B1361736

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## Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data used for the structural elucidation and quality assessment of **5-Chloro-2,4-difluorobenzylamine** (CAS No. 924818-16-6), a critical fluorinated building block in modern drug discovery and materials science. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data, derived from robust analysis of structurally analogous compounds, with field-proven experimental protocols, this document serves as an essential reference for researchers, analytical scientists, and process chemists. The methodologies described herein are designed to form a self-validating system for unambiguous compound identification and purity verification.

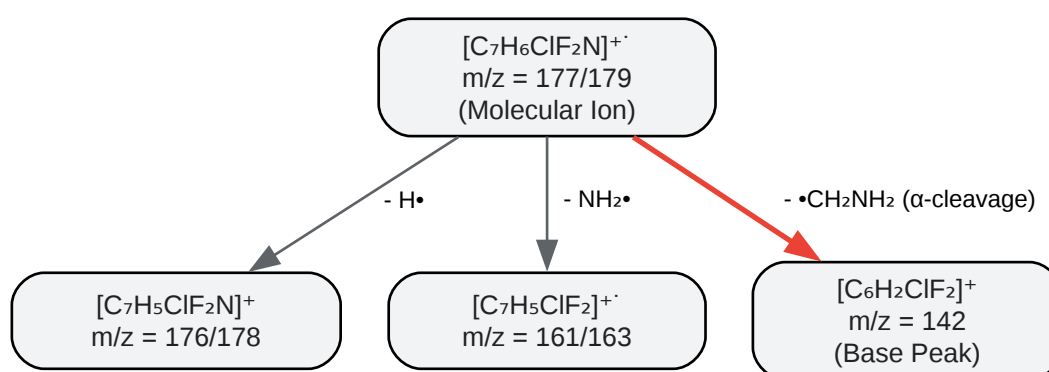
## Introduction and Molecular Overview

**5-Chloro-2,4-difluorobenzylamine** is a substituted aromatic amine with a molecular formula of  $\text{C}_7\text{H}_6\text{ClF}_2\text{N}$  and a molecular weight of approximately 177.58 g/mol <sup>[1]</sup> Its utility as a synthetic intermediate stems from the unique electronic properties conferred by its halogen substituents.

The two fluorine atoms and one chlorine atom significantly modulate the reactivity and physicochemical properties of the benzylamine scaffold, making it a valuable precursor for novel pharmaceutical agents and agrochemicals.

Accurate and comprehensive characterization of this molecule is paramount to ensure the integrity of downstream applications. This guide establishes a baseline for the expected spectroscopic signatures of **5-Chloro-2,4-difluorobenzylamine**.

Molecular Structure:



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- 1. [chem-contract.com](https://chem-contract.com) [[chem-contract.com](https://chem-contract.com)]
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